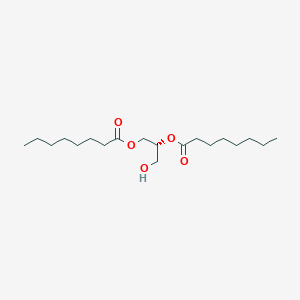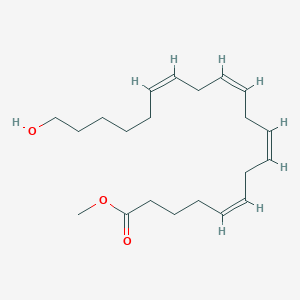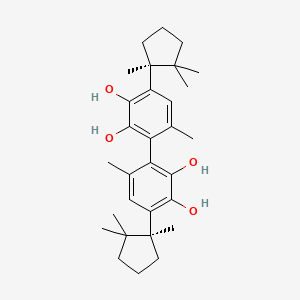
2,3-Dioctanoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dioctanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both the 2- and 3-acyl groups are specified as octanoyl. It is a 2,3-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 1,2-dioctanoyl-sn-glycerol.
Aplicaciones Científicas De Investigación
1. Role in Macrophage Activity
2,3-Dioctanoylglycerol is found to stimulate phospholipase A-type cleavage of phosphatidylinositol and release arachidonic acid from macrophage phospholipids, suggesting a role in macrophage-mediated immune responses (Emilsson, Wijkander, & Sundler, 1986).
2. Impact on T Lymphocytes
Research indicates that 2,3-Dioctanoylglycerol affects human peripheral resting T lymphocytes, influencing cell metabolism and interleukin 2 receptor expression. This suggests its importance in immune cell regulation (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
3. Interaction with Protein Kinase C
Studies show that 2,3-Dioctanoylglycerol can activate protein kinase C, an enzyme vital in various cellular processes. This activation has implications for understanding cellular signaling pathways (Strawn et al., 1989).
4. Effect on Insulin Action
In rat adipocytes, 2,3-Dioctanoylglycerol has been shown to modulate insulin receptor function and its bioeffects, highlighting its potential significance in metabolic regulation (Terry, Levy, & Grunberger, 1991).
5. Influence on Neurotransmitter Release
Research suggests that 2,3-Dioctanoylglycerol can stimulate neurotransmitter release in the central nervous system. This finding is crucial for understanding neural communication and possibly neurological disorders (Nelson Davis & Patrick, 1990).
6. Modulation of Cardiac Myocytes
Studies indicate that 2,3-Dioctanoylglycerol can affect the amplitude of contractions in cardiac myocytes, demonstrating its potential impact on heart function and health (Huang et al., 1996).
7. Role in Calcium Channel Regulation
Research has shown that 2,3-Dioctanoylglycerol can influence calcium channels in various cell types, including myometrial cells. This effect is critical for understanding calcium signaling in cells (Kusaka & Sperelakis, 1995).
Propiedades
Fórmula molecular |
C19H36O5 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m1/s1 |
Clave InChI |
ZQBULZYTDGUSSK-QGZVFWFLSA-N |
SMILES isomérico |
CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol](/img/structure/B1246370.png)





